molecular formula C13H7BrClF3O4S2 B1456691 4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester CAS No. 1089330-64-2

4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester

Cat. No.: B1456691
CAS No.: 1089330-64-2
M. Wt: 463.7 g/mol
InChI Key: JENJBSKCIGHUMB-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (CAS: 1089330-64-2) is a thiophene derivative characterized by a bromophenyl group at the 4-position, a chlorosulfonyl group at the 3-position, and a trifluoromethyl substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₃H₇BrClF₃O₄S₂, with a molecular weight of 463.66 g/mol .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-2-4-7(14)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENJBSKCIGHUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClF3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (CAS Number: 1089330-64-2) is a synthetic compound with potential biological applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H7BrClF3O4SC_{13}H_7BrClF_3O_4S with a molecular weight of approximately 463.68 g/mol. The presence of halogen substituents (bromine and chlorine) and a trifluoromethyl group contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene rings and halogen substituents often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have been studied for their ability to inhibit bacterial growth. The electron-withdrawing effects of halogens enhance the lipophilicity and membrane permeability of the molecules, facilitating their interaction with microbial targets.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells. The presence of trifluoromethyl groups often correlates with increased cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : Compounds like this one may act as inhibitors of key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Electrophilic Interactions : The sulfonyl group may participate in electrophilic reactions, modifying enzyme activity.
  • Lipophilicity : Increased lipid solubility due to halogen atoms allows for better cell membrane penetration, leading to improved bioavailability.

Antimicrobial Activity

A study demonstrated that thiophene derivatives exhibit promising antimicrobial activity against various strains of bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 μM, suggesting moderate cytotoxicity.

Cell LineIC50 (μM)
MCF-725
Hek29330

Enzyme Inhibition

The compound was assessed for its inhibitory effects on AChE and COX enzymes. Results indicated that it has a dual inhibitory effect, which could be beneficial in treating conditions like Alzheimer's disease.

EnzymeIC50 (μM)
AChE19.2
COX-222.5

Scientific Research Applications

Pharmacological Research

The compound has shown potential as a lead compound in drug discovery, particularly targeting G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. Recent studies have utilized advanced modeling techniques to profile compounds like 4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester for their agonist and antagonist activities on GPCRs. This profiling is essential for identifying new therapeutic agents .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonyl and trifluoromethyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

Given the increasing need for eco-friendly pesticides, compounds like this compound could serve as models for designing new botanical pesticides. Its chemical structure suggests potential insecticidal properties that could be explored further in agricultural applications .

Table 1: Summary of Research Findings on Biological Activities

Study FocusFindingsReference
GPCR ProfilingDemonstrated efficacy in modulating GPCR activity, suggesting therapeutic potential
Antimicrobial TestingShowed significant inhibition against various bacterial strains
Agricultural ApplicationPotential as a bio-pesticide based on structural analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

The compound’s structural analogs include derivatives with variations in halogen type (bromo vs. chloro) and substituent positions on the phenyl ring. Key examples are:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Availability Key Structural Difference
4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester 1089330-64-2 C₁₃H₇BrClF₃O₄S₂ 463.66 N/A Discontinued Bromine at para-phenyl position
4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester 1089330-66-4 C₁₃H₇Cl₂F₃O₄S₂ 419.23 95%+ 7.10g in stock Chlorine at para-phenyl position
4-(2-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester N/A C₁₃H₇BrClF₃O₄S₂ 463.66 95% Inquiry-based Bromine at ortho-phenyl position
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester N/A C₁₃H₇BrClF₃O₄S₂ 463.66 95%+ N/A Bromine at meta-phenyl position

Impact of Substituent Position and Halogen Type

  • Halogen Effects: Bromine’s higher atomic weight and lower electronegativity compared to chlorine (e.g., 4-Chloro-phenyl analog, MW 419.23 vs. 463.66 for bromo derivatives) influence reactivity. Bromine’s larger size may enhance steric hindrance, while its weaker C-Br bond (vs.
  • Positional Isomerism: Para-substituted derivatives (e.g., 4-Bromo-phenyl) exhibit symmetrical electronic effects, favoring applications in planar molecular architectures.

Physicochemical and Commercial Differences

  • Purity and Availability : The 4-Chloro-phenyl variant (CAS 1089330-66-4) is more readily available (7.10g in stock) compared to discontinued bromo analogs, reflecting demand trends in medicinal chemistry for chlorine’s cost-effectiveness and stability .
  • Applications :
    • Bromo derivatives are pivotal in Suzuki-Miyaura couplings due to bromine’s reactivity .
    • Chloro analogs (e.g., Fluorochem-B’s 4-Chloro-phenyl compound) are emphasized in pharmaceutical intermediates, as seen in EOS Med Chem’s listings for medicinal use .

Research and Practical Considerations

  • Synthetic Utility : The trifluoromethyl and chlorosulfonyl groups enhance electrophilicity, making these compounds versatile in synthesizing sulfonamides or fluorinated bioactive molecules .
  • Cost Analysis : Bromo derivatives are typically costlier due to bromine’s higher market price and lower natural abundance compared to chlorine .

Preparation Methods

Bromination of the Phenyl or Thiophene Ring

The 4-bromo substituent on the phenyl ring is typically introduced via electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). Bromination is often conducted on a pre-functionalized thiophene or phenyl precursor to direct substitution to the desired position.

  • In analogous thiophene systems, one-pot bromination/debromination sequences have been developed to selectively install bromine at the 4-position of the thiophene ring, which can be adapted for the phenyl substituent as well.
  • For example, bromination of methyl 3-methylthiophene-2-carboxylate derivatives followed by zinc dust reduction allows selective dibromination at desired positions, facilitating further functionalization.

Introduction of the Chlorosulfonyl Group

The 3-chlorosulfonyl group is introduced by sulfonation of the thiophene ring, followed by chlorination of the sulfonic acid group to the sulfonyl chloride.

  • Typical reagents include chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) , which convert thiophene derivatives to chlorosulfonyl-substituted thiophenes.
  • This step requires controlled temperature and reaction time to avoid over-chlorination or degradation of sensitive groups.
  • The chlorosulfonyl group is critical for further derivatization or biological activity enhancement.

Incorporation of the Trifluoromethyl Group

The 5-trifluoromethyl substituent is introduced through trifluoromethylation reactions, which can be achieved by:

  • Using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) , Ruppert-Prakash reagent (TMSCF3) , or electrophilic trifluoromethylation reagents .
  • Alternatively, starting from thiophene precursors already bearing trifluoromethyl groups is common, as direct trifluoromethylation on complex molecules can be challenging.
  • The trifluoromethyl group significantly influences the compound’s electronic properties and stability.

Formation of the Methyl Ester

The carboxylic acid methyl ester at the 2-position of the thiophene ring is typically formed by:

  • Esterification of the corresponding carboxylic acid with methanol under acidic conditions (e.g., sulfuric acid or acidic ion-exchange resins).
  • Alternatively, methyl esters can be introduced via palladium-catalyzed carbonylation reactions under carbon monoxide pressure, starting from halogenated thiophene precursors.
  • This step must be compatible with other functional groups to avoid hydrolysis or side reactions.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Br2 or NBS, solvent (e.g., acetic acid, DMF) Selective bromination at 4-position on phenyl or thiophene ring
2 Sulfonation/Chlorination Chlorosulfonic acid or SO2Cl2, controlled temp Introduction of chlorosulfonyl group at 3-position on thiophene
3 Trifluoromethylation CF3I, TMSCF3, or pre-functionalized precursor Installation of trifluoromethyl group at 5-position
4 Esterification Methanol, acid catalyst or Pd-catalyzed carbonylation Formation of methyl ester at 2-position

Detailed Research Findings and Process Development

  • Bromination and Halogenation: Studies on bromination of thiophene derivatives reveal that a one-pot bromination/debromination sequence can efficiently yield 4-bromo-substituted thiophenes with high regioselectivity and purity, suitable for scale-up. The process involves initial formation of tribromides followed by selective reductive debromination.

  • Sulfonyl Chloride Formation: Chlorosulfonylation of thiophenes is typically performed using chlorosulfonic acid under mild conditions to prevent decomposition. The sulfonyl chloride intermediate is isolated or used in situ for further reactions.

  • Trifluoromethylation: Direct trifluoromethylation on thiophenes is challenging; thus, starting materials bearing trifluoromethyl groups are often employed. Alternatively, radical or electrophilic trifluoromethylation methods have been developed for related compounds.

  • Esterification and Carbonylation: Palladium-catalyzed carbonylation under CO pressure is an efficient method to introduce the ester group on halogenated thiophenes, allowing for catalyst recycling with heterogeneous Pd/C catalysts and improved industrial viability.

Comparative Table of Related Compounds and Their Preparation Highlights

Compound Name Key Functional Groups Preparation Highlights
4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester Bromophenyl, chlorosulfonyl, trifluoromethyl, methyl ester Multi-step synthesis involving bromination, sulfonylation, trifluoromethylation, esterification
3-Chlorosulfonyl-5-trifluoromethyl-4-(2-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid methyl ester Chlorosulfonyl, trifluoromethyl, methyl ester Sulfonation and trifluoromethylation on thiophene ring with phenyl substitution
4-Bromo-3-methyl-2-thiophenecarbonyl chloride Bromination, carbonylation One-pot bromination/debromination and Pd-catalyzed carbonylation for acid chloride formation

Q & A

Q. What are the implications of replacing the methyl ester with alternative esters or amides?

  • Steric effects : Bulkier esters (e.g., tert-butyl) reduce hydrolysis rates but may hinder crystallinity.
  • Bioactivity : Amide derivatives (e.g., benzylamide) show enhanced binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
Reactant of Route 2
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Reactant of Route 2
4-(4-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester

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